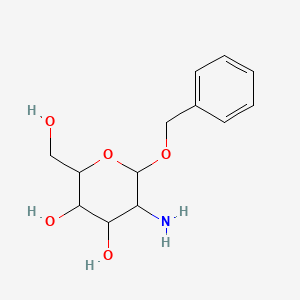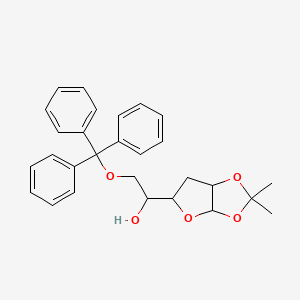
1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose is a complex organic compound with the molecular formula C28H30O5. It is a derivative of ribo-hexofuranose, featuring protective groups such as isopropylidene and triphenylmethyl. These protective groups are often used in organic synthesis to shield specific functional groups from unwanted reactions .
Preparation Methods
The synthesis of 1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose typically involves multiple steps:
Formation of Isopropylidene Group: The initial step involves the protection of the hydroxyl groups at positions 1 and 2 of the ribo-hexofuranose molecule using acetone in the presence of an acid catalyst to form the isopropylidene group.
Introduction of Triphenylmethyl Group: The hydroxyl group at position 6 is then protected using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine.
Deoxygenation: The final step involves the removal of the hydroxyl group at position 3 to form the 3-deoxy derivative.
Chemical Reactions Analysis
1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the protected hydroxyl groups, especially after deprotection.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like pyridine, and acids like hydrochloric acid. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and carbohydrate metabolism.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those involving carbohydrate moieties.
Mechanism of Action
The mechanism of action of 1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose largely depends on its role as a protective group in organic synthesis. The isopropylidene and triphenylmethyl groups protect specific hydroxyl groups from reacting, allowing chemists to selectively modify other parts of the molecule. The deprotection step, where these groups are removed, is crucial for the final stages of synthesis .
Comparison with Similar Compounds
Similar compounds include other protected derivatives of ribo-hexofuranose, such as:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another isopropylidene-protected sugar used in organic synthesis.
6-O-Trityl-D-glucose: A trityl-protected glucose derivative.
1,2,3,4-Di-O-isopropylidene-alpha-D-galactopyranose: A galactose derivative with isopropylidene protection.
The uniqueness of 1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose lies in its specific combination of protective groups and its deoxygenated structure, which makes it particularly useful in certain synthetic pathways.
Properties
Molecular Formula |
C28H30O5 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-trityloxyethanol |
InChI |
InChI=1S/C28H30O5/c1-27(2)32-25-18-24(31-26(25)33-27)23(29)19-30-28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,29H,18-19H2,1-2H3 |
InChI Key |
XLFPTIXLHSXUAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CC(OC2O1)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


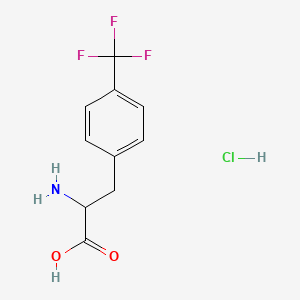
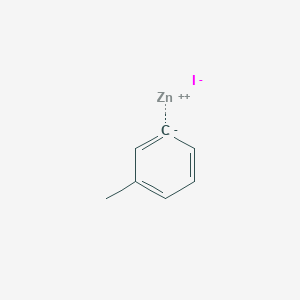
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
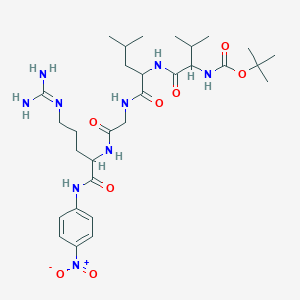
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15094161.png)
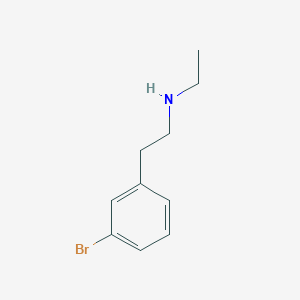
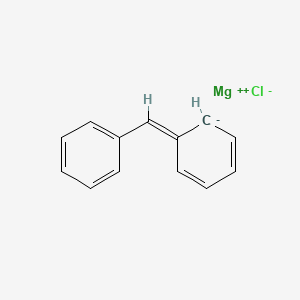
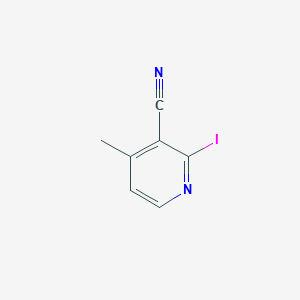
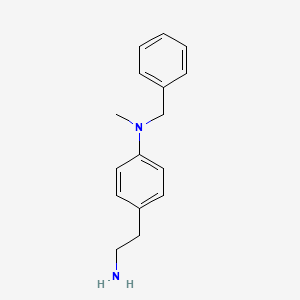
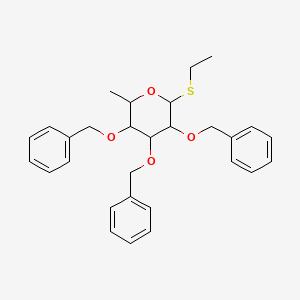
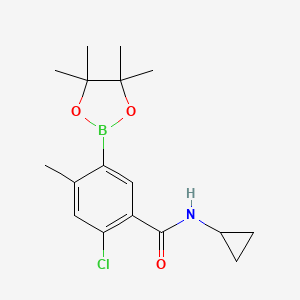
![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15094200.png)
![1-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15094202.png)
